REACTION_SMILES
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[C:18](#[N:19])[CH3:20].[CH2:2]([CH3:3])[C:4]1([C:7](=[O:8])[OH:9])[CH2:5][CH2:6]1.[Cl-:1].[Cl:13][CH:14]=[C:15]([Cl:16])[Cl:17].[Cu:10][C:11]#[N:12]>>[C-:11]#[N:12].[CH2:2]([CH3:3])[C:4]1([C:7](=[O:8])[OH:9])[CH2:5][CH2:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC1(C(=O)O)CC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
N#C[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Cu]
|
Name
|
|
Type
|
product
|
Smiles
|
[C-]#N
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1(C(=O)O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:18](#[N:19])[CH3:20].[CH2:2]([CH3:3])[C:4]1([C:7](=[O:8])[OH:9])[CH2:5][CH2:6]1.[Cl-:1].[Cl:13][CH:14]=[C:15]([Cl:16])[Cl:17].[Cu:10][C:11]#[N:12]>>[C-:11]#[N:12].[CH2:2]([CH3:3])[C:4]1([C:7](=[O:8])[OH:9])[CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC1(C(=O)O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC=C(Cl)Cl
|
Name
|
N#C[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Cu]
|
Name
|
|
Type
|
product
|
Smiles
|
[C-]#N
|
Name
|
|
Type
|
product
|
Smiles
|
CCC1(C(=O)O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |